Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate
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Overview
Description
Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate is a complex organic compound that features a tert-butyl group, a bromine atom, and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate typically involves multiple steps:
Formation of Pyrrolo[2,3-C]pyridine: This step involves the cyclization of a suitable precursor, often using a palladium-catalyzed reaction.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiolate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The pyrrolo[2,3-C]pyridine moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, DMF as solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution Products: Azido derivatives, thiol derivatives.
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced pyridine derivatives.
Scientific Research Applications
Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
- Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl carbamate group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17BrN4O2 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C17H17BrN4O2/c1-17(2,3)24-16(23)21-13-8-15(20-9-12(13)18)22-7-5-11-4-6-19-10-14(11)22/h4-10H,1-3H3,(H,20,21,23) |
InChI Key |
QMZGZCYHXLHLBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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